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N2-Methyl-PhIP

Metabolomics Pharmacogenomics Xenobiotic Metabolism

N2-Methyl-PhIP is the non-substitutable analytical standard for the CYP1A2-independent, N-methyltransferase-catalyzed metabolic route of PhIP. Unlike hydroxylated metabolites (N2-OH-PhIP, 4'-OH-PhIP), this methylated derivative yields a unique LC-MS signature (RT 4.51 min, [M+H]+ 239.1283 m/z) essential for unambiguous peak assignment in complex biological matrices. Its 4.2-fold elevation in Cyp1a2-null models (1.65%→6.85% abundance) provides a quantitative readout of alternative pathway activation critical for genetic knockout/knockdown and translational toxicology studies. Procuring the authentic standard prevents false negatives and ensures assay integrity in pharmacokinetic, toxicokinetic, and biomarker discovery workflows.

Molecular Formula C₁₄H₁₄N₄
Molecular Weight 238.29
CAS No. 934976-47-3
Cat. No. B1145203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Methyl-PhIP
CAS934976-47-3
Molecular FormulaC₁₄H₁₄N₄
Molecular Weight238.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Methyl-PhIP (CAS 934976-47-3): A Critical Methylated Metabolite Reference Standard for Heterocyclic Aromatic Amine Research


N2-Methyl-PhIP (CAS: 934976-47-3) is a chemically defined methylated metabolite of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), the most abundant mutagenic heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish [1]. This compound, with the molecular formula C₁₄H₁₄N₄ and a molecular weight of 238.29 g/mol, is not a primary combustion product but is generated endogenously via N-methyltransferase activity on PhIP [2]. As a research chemical and analytical standard, N2-Methyl-PhIP is distinct from its parent PhIP and other major hydroxylated metabolites, serving as a specific probe for alternative metabolic pathways [3]. Its procurement is essential for studies requiring unambiguous identification and quantification of this particular biotransformation product in complex biological matrices.

Why N2-Methyl-PhIP Cannot Be Substituted by Parent PhIP or Hydroxylated Metabolites in Metabolic Studies


Substituting N2-Methyl-PhIP with its parent compound, PhIP, or with more abundant hydroxylated metabolites like N2-OH-PhIP or 4'-OH-PhIP, is scientifically invalid for studies investigating alternative biotransformation routes or for accurate biomonitoring. The metabolic fate of PhIP is highly branched, with N2-methylation representing a distinct, CYP1A2-independent pathway catalyzed by N-methyltransferases, in contrast to the CYP1A2-dependent N2-hydroxylation that leads to genotoxic intermediates [1]. Consequently, these metabolites are not interchangeable; they are formed under different enzymatic conditions, exhibit distinct chromatographic and mass spectrometric properties, and their relative abundance provides unique insights into an individual's metabolic phenotype [2]. Using an incorrect standard would lead to false negatives or inaccurate quantification in LC-MS/MS assays, directly compromising the integrity of pharmacokinetic, toxicological, and biomarker discovery research [3]. The following evidence guide provides the specific, quantitative data required to make an informed procurement decision.

Quantitative Differentiation of N2-Methyl-PhIP from PhIP Analogs: A Comparative Data Guide


Divergent Metabolic Origin: N2-Methyl-PhIP as a Marker of CYP1A2-Independent Pathways vs. CYP1A2-Dependent N2-OH-PhIP

N2-Methyl-PhIP is formed via an N-methyltransferase-catalyzed pathway, which is fundamentally distinct from the primary, CYP1A2-mediated N2-hydroxylation pathway that produces the genotoxic metabolite N2-OH-PhIP [1]. This alternative route is visualized in the comprehensive in vivo metabolic map derived from mouse studies [1].

Metabolomics Pharmacogenomics Xenobiotic Metabolism CYP1A2

Genotype-Dependent Abundance: N2-Methyl-PhIP Shows Elevated Levels in Cyp1a2-Null Mice Contrasted with Wild-Type

Quantitative metabolomic profiling in mice reveals that N2-Methyl-PhIP exhibits a distinct abundance pattern compared to other metabolites when CYP1A2 is genetically ablated. In Cyp1a2-null mice, the relative abundance of N2-Methyl-PhIP is 6.85 ± 1.94%, which is a 4.2-fold increase compared to the 1.65 ± 0.23% observed in wild-type mice [1]. This contrasts sharply with the CYP1A2-dependent metabolite N2-OH-PhIP, which decreases from 5.47 ± 0.65% in wild-type to 0.98 ± 0.16% in Cyp1a2-null mice [1].

Metabolomics Pharmacogenomics Genetic Knockout Model Biomarker

Retention Time and Mass Differentiation: Unique Analytical Signature of N2-Methyl-PhIP vs. PhIP and Hydroxylated Metabolites

N2-Methyl-PhIP possesses distinct chromatographic and mass spectrometric properties essential for its unambiguous identification. Under specific LC-MS conditions, it exhibits a retention time (RT) of 4.51 minutes, which is significantly different from its parent PhIP (3.95 min) and other major metabolites like N2-OH-PhIP (3.83 min) and 4'-OH-PhIP (2.81 min) [1]. Furthermore, its protonated molecular ion [M+H]+ is m/z 239.1283, compared to m/z 225.1140 for PhIP and m/z 241.1089 for the monohydroxylated metabolites [1].

Analytical Chemistry LC-MS/MS Chromatography Reference Standard

Differential Abundance in Humanized Mouse Model: N2-Methyl-PhIP Levels Contrasted with N2-OH-PhIP and PhIP

In a humanized mouse model expressing human CYP1A2, the metabolic profile shifts compared to wild-type and null mice, further highlighting the unique behavior of N2-Methyl-PhIP. In mice expressing human CYP1A2, the relative abundance of N2-Methyl-PhIP is 3.03 ± 1.62%, which is lower than the level seen in Cyp1a2-null mice (6.85 ± 1.94%) but still higher than in wild-type mice (1.65 ± 0.23%) [1]. This contrasts with the pattern for N2-OH-PhIP, which is highest in wild-type (5.47%) and lowest in the null model (0.98%) [1].

Pharmacogenomics Humanized Mouse Model Interspecies Differences Metabolism

N2-Methyl-PhIP (CAS 934976-47-3): Evidence-Backed Applications in Metabolism and Toxicology


Quantitative LC-MS/MS Method Development and Validation for PhIP Metabolite Profiling

This scenario is directly supported by the unique LC-MS signature data (RT 4.51 min, [M+H]+ 239.1283 m/z) [1]. Analytical chemists and bioanalytical laboratories must procure an authentic N2-Methyl-PhIP standard to establish calibration curves, determine limits of detection and quantification, and ensure accurate peak identification in complex biological matrices like urine, plasma, or tissue homogenates. The absence of this standard makes accurate quantification of this specific metabolic route impossible, leading to incomplete metabolic profiles and potentially flawed conclusions in pharmacokinetic and toxicokinetic studies [1]. This is a non-negotiable requirement for any laboratory developing or running validated PhIP metabolism assays.

Investigating CYP1A2-Independent Carcinogenesis and Metabolic Compensation Mechanisms

The 4.2-fold elevation of N2-Methyl-PhIP in Cyp1a2-null mice (from 1.65% to 6.85%) [1] provides a clear, quantitative rationale for using this compound in studies of genetic or pharmacological CYP1A2 knockout/knockdown. Researchers investigating the mechanisms behind the paradoxical findings that CYP1A2-null mice still develop PhIP-induced tumors [2] can utilize N2-Methyl-PhIP as a biomarker to track the activity of the alternative, CYP1A2-independent pathway. Its formation serves as a direct readout of N-methyltransferase activity on PhIP, a process that may contribute to carcinogenesis when the primary detoxification or activation route is blocked.

Interspecies and Humanized Model Comparative Metabolism Studies

The differential abundance of N2-Methyl-PhIP across wild-type, Cyp1a2-null, and hCYP1A2 mouse models (1.65%, 6.85%, and 3.03% respectively) [1] positions this compound as a sensitive and specific probe for interspecies differences in xenobiotic metabolism. In studies aiming to bridge the gap between rodent models and human biology, particularly those employing humanized CYP mice, quantifying N2-Methyl-PhIP levels provides a critical data point for assessing how 'human-like' the PhIP metabolic profile is in the model system. This application is essential for translational toxicology and pharmacology research focused on diet-derived carcinogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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